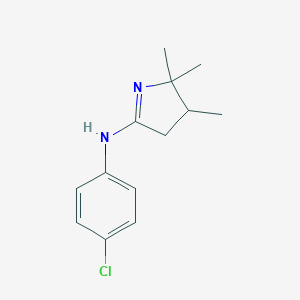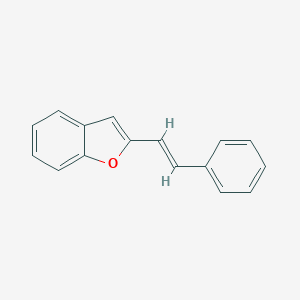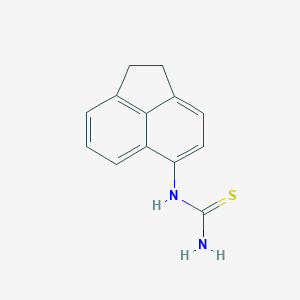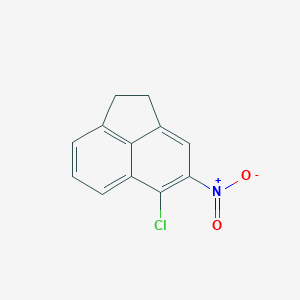
5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with potential applications in the field of medicinal chemistry. This molecule belongs to the class of pyrrolones and has been studied extensively for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins and thereby exhibits anti-inflammatory, analgesic, and antipyretic activities. The compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one are primarily related to its anti-inflammatory, analgesic, and antipyretic activities. The compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever. The compound also induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. The compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its high yield of synthesis, high purity, and well-established mechanism of action. The compound has been extensively studied for its biological and pharmacological properties, and it has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity at high doses.
Orientations Futures
For the study of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include the development of new analogs with improved pharmacological properties. The compound has been proposed as a lead compound for the development of new anticancer drugs, and future studies may focus on optimizing its anticancer activity. The compound may also be studied for its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, the compound may be studied for its potential use in combination therapy with other anticancer drugs or anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 2-chlorobenzaldehyde, 4-methylbenzoyl chloride, and 2-hydroxypropylamine in the presence of a base catalyst. The reaction proceeds through a series of steps involving nucleophilic substitution, cyclization, and oxidation. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
The scientific research application of 5-(2-chlorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is primarily in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been proposed as a lead compound for the development of new anticancer drugs.
Propriétés
Formule moléculaire |
C21H20ClNO4 |
|---|---|
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-12-7-9-14(10-8-12)19(25)17-18(15-5-3-4-6-16(15)22)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
Clé InChI |
RNDYQTIWNTVZNS-ZPHPHTNESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)






![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)


![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)